(2-Amino-1,3-thiazol-4-yl)methyl carbamimidothioate
Overview
Description
(2-Amino-1,3-thiazol-4-yl)methyl carbamimidothioate is an organic compound that belongs to the class of thiazoles Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-1,3-thiazol-4-yl)methyl carbamimidothioate typically involves the reaction of 2-aminothiazole with carbamimidothioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 2-aminothiazole and carbamimidothioic acid.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, under reflux conditions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain a pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place. The key steps include:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Continuous Monitoring: The reaction is continuously monitored for temperature, pressure, and pH to ensure optimal conditions.
Automated Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-1,3-thiazol-4-yl)methyl carbamimidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and amines.
Substitution Products: Various substituted thiazole derivatives.
Scientific Research Applications
(2-Amino-1,3-thiazol-4-yl)methyl carbamimidothioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Potential therapeutic agent for treating infections and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Amino-1,3-thiazol-4-yl)methyl carbamimidothioate involves its interaction with microbial enzymes and proteins. The compound targets specific enzymes involved in the synthesis of bacterial cell walls, leading to the disruption of cell wall formation and ultimately causing cell death. The molecular pathways involved include inhibition of enzyme activity and interference with protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2-Aminothiazole: A precursor in the synthesis of (2-Amino-1,3-thiazol-4-yl)methyl carbamimidothioate.
Thiazole: The parent compound of the thiazole family.
Carbamimidothioic Acid: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its combined thiazole and carbamimidothioate functionalities, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential antimicrobial activity make it a valuable compound in research and industry.
Properties
IUPAC Name |
(2-amino-1,3-thiazol-4-yl)methyl carbamimidothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4S2/c6-4(7)10-1-3-2-11-5(8)9-3/h2H,1H2,(H3,6,7)(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJOZQGURSDEMQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)CSC(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
20167-22-0 (di-hydrochloride) | |
Record name | Agr 307 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020166910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID10942220 | |
Record name | (2-Imino-2,3-dihydro-1,3-thiazol-4-yl)methyl carbamimidothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10942220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20166-91-0 | |
Record name | Agr 307 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020166910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Imino-2,3-dihydro-1,3-thiazol-4-yl)methyl carbamimidothioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10942220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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